4H-Pyrazolo(3,4-d)pyrimidin-4-one, 1,5-dihydro-1,5-bis(hydroxymethyl)- is a complex organic compound belonging to the pyrazolo[3,4-d]pyrimidine family. This compound is characterized by its unique bicyclic structure, which includes a pyrazole and pyrimidine ring. It is primarily recognized for its potential applications in medicinal chemistry and as a scaffold for drug development due to its biological activity.
The compound can be sourced from various chemical databases and suppliers, including ChemSpider and Molport, which provide detailed chemical information and availability for research purposes.
The compound is classified as a heterocyclic organic compound, specifically an amine derivative. Its molecular formula is C7H9N4O, indicating the presence of nitrogen atoms in its structure that contribute to its basic properties.
The synthesis of 4H-Pyrazolo(3,4-d)pyrimidin-4-one typically involves multi-step organic reactions. Common methods include:
The synthesis may require careful temperature control and monitoring of reaction times to optimize yield and purity. Techniques such as chromatography are often employed for purification.
The molecular structure of 4H-Pyrazolo(3,4-d)pyrimidin-4-one features a bicyclic arrangement consisting of a pyrazole ring fused to a pyrimidine ring.
The compound exhibits specific stereochemistry due to the presence of chiral centers in its structure, which can influence its biological activity.
4H-Pyrazolo(3,4-d)pyrimidin-4-one can participate in various chemical reactions typical for heterocycles:
These reactions often require specific catalysts or reagents and may involve varying conditions such as temperature and solvent choice to achieve desired outcomes.
The mechanism of action for compounds like 4H-Pyrazolo(3,4-d)pyrimidin-4-one often involves interactions with biological targets such as enzymes or receptors within cellular pathways:
Research indicates that derivatives of this compound exhibit promising activity against various biological targets, making them subjects of interest in pharmacological studies.
4H-Pyrazolo(3,4-d)pyrimidin-4-one has several applications in scientific research:
This compound exemplifies the intersection between organic chemistry and medicinal applications, highlighting the importance of heterocyclic compounds in modern science.
The compound 4H-Pyrazolo(3,4-d)pyrimidin-4-one, 1,5-dihydro-1,5-bis(hydroxymethyl)- demonstrates significant potential as a pan-ALDH1A inhibitor targeting the aldehyde dehydrogenase 1A family (ALDH1A1, ALDH1A2, ALDH1A3). Research has established that simultaneous inhibition of these isoforms is crucial in chemotherapy-resistant malignancies due to their functional redundancy in cancer stem-like cells (CSCs). Enzymatic assays reveal that analogs of this chemical scaffold achieve half-maximal inhibitory concentrations (IC₅₀) below 350 nM against all three ALDH1A isoforms, while showing minimal activity against ALDH2 (IC₅₀ ~15 μM) or other ALDH family members [2] [7]. This selectivity profile is pharmacologically significant as ALDH1A enzymes drive chemotherapy resistance through aldehyde detoxification, retinoic acid production, and oxidative stress response pathways [10].
The molecular mechanism involves competitive binding at the aldehyde substrate pocket, disrupting NAD⁺ cofactor binding and catalytic activity. Structural optimization of this core scaffold has yielded derivatives (e.g., 673A) that inhibit >98% of ALDEFLUOR activity in ovarian cancer cell lines within 1-6 hours of treatment—significantly outperforming earlier inhibitors like DEAB (40% inhibition) [2] [7]. Crucially, this inhibition depletes CD133⁺ CSC populations through induction of necroptosis, confirmed via rescue experiments with necroptosis inhibitor necrostatin-1 [7].
Table 1: Isoform Selectivity Profile of Pyrazolo[3,4-d]pyrimidin-4-one Derivatives
ALDH Isoform | IC₅₀ (nM) | Biological Function |
---|---|---|
ALDH1A1 | 246 | Retinoic acid biosynthesis, CSC maintenance |
ALDH1A2 | 230 | Embryonic development, CSC chemoresistance |
ALDH1A3 | 348 | EMT regulation, metastasis initiation |
ALDH2 | 14,000 | Acetaldehyde detoxification |
ALDH3A1 | >50,000 | Oxidative stress response |
Pyrazolo[3,4-d]pyrimidin-4-one derivatives exhibit profound synergy with conventional chemotherapy agents, particularly platinum (cisplatin/carboplatin) and taxane-based regimens. In vivo studies using ovarian cancer xenograft models demonstrate that co-administration with carboplatin/paclitaxel reduces tumor initiation capacity by 85% and increases tumor eradication rates from 20% (chemotherapy alone) to 60% (combination therapy) [2] [7]. Mechanistically, ALDH1A inhibition sensitizes CSCs to platinum agents by disrupting detoxification pathways that metabolize reactive electrophiles and lipid peroxidation byproducts (e.g., 4-hydroxynonenal) generated by chemotherapy-induced oxidative stress [7] [10].
Synergy quantification via combination index (CI) analysis reveals strong potentiation (CI<0.3) at non-cytotoxic concentrations of the inhibitor. This effect correlates with reversal of stemness signatures, evidenced by reduced expression of Nanog, Oct4, and Sox2 following combinatorial treatment. Importantly, combination therapy significantly diminishes tumor recurrence in patient-derived xenograft models of high-grade serous ovarian carcinoma (HGSOC), where ALDH1A activity is enriched in residual post-chemotherapy lesions [4] [7].
The bis(hydroxymethyl)-substituted pyrazolo[3,4-d]pyrimidin-4-one core demonstrates preferential cytotoxicity against ALDHᵇʳⁱᵍʰᵗ CSC subpopulations across multiple cancer types. In ovarian cancer models, CD133⁺ALDHᵇʳⁱᵍʰᵗ cells exhibit 8-fold greater sensitivity to this inhibitor compared to bulk tumor cells (EC₅₀ 1.2 μM vs 9.8 μM) [2]. Single-cell lineage tracing confirms that ALDH1A inhibition specifically ablates self-renewal capacity in multipotent CSCs capable of initiating heterogeneous tumors—as few as 11 ALDHᵇʳⁱᵍʰᵗCD133⁺ human ovarian cancer cells can initiate tumors in murine models, a capacity eradicated by pretreatment with this inhibitor [2] [7].
The cell death mechanism involves induction of necroptosis rather than classical apoptosis, mediated through mitochondrial uncoupling proteins (UCPs). Transcriptomic and metabolic analyses reveal that ALDH1A inhibition upregulates UCP2/3 by 4.5-fold, triggering proton leak across inner mitochondrial membranes. This dissipates the proton gradient, reduces ATP production by 70%, and increases reactive oxygen species (ROS) to lethal levels specifically in CSCs dependent on oxidative phosphorylation [7]. The dependence on mitochondrial respiration distinguishes CSCs from bulk tumor cells utilizing glycolysis, explaining the selective cytotoxicity.
Table 2: CSC-Specific Effects of ALDH1A Inhibition
Biological Process | Effect of Inhibition | Functional Consequence |
---|---|---|
Oxidative phosphorylation | ↓70% ATP production | Energy crisis in OXPHOS-dependent CSCs |
UCP2/UCP3 expression | ↑4.5-fold | Mitochondrial membrane depolarization |
Retinoic acid synthesis | ↓90% | Blocked stemness signaling |
ROS scavenging | Compromised | Lethal ROS accumulation |
Sphere formation | ↓95% | Loss of self-renewal |
In HGSOC—characterized by 96% p53 mutation frequency and 70% recurrence rates—the bis(hydroxymethyl) derivative modulates key resistance pathways [4]. Single-cell RNA sequencing of HGSOC specimens identified a cisplatin-resistant subpopulation (E0 cells) exhibiting elevated ALDH1A expression and interactions with cancer-associated fibroblasts (CAFs) that suppress immune infiltration. Targeting ALDH1A with this compound disrupts the E0-CAF crosstalk, restoring CD8⁺ T-cell infiltration by 3-fold in tumor microenvironments [4].
Furthermore, the compound reverses EZH2-mediated resistance in lymphocyte-deficient HGSOC, where EZH2 overexpression (2-fold higher in resistant tumors) silences pro-apoptotic genes. ALDH1A inhibition downregulates EZH2 via reduced ROS-dependent NF-κB activation, thereby resensitizing tumors to chemotherapy [4] [10]. The bis(hydroxymethyl) groups likely contribute to this epigenetic modulation through indirect effects on methyltransferase activity, though exact mechanisms require further investigation.
HGSOC molecular subtypes differentially respond to ALDH1A inhibition:
Breast cancer brain metastases (BCBM) exhibit ALDH1A3 upregulation at the tumor-brain interface, where it regulates epithelial-mesenchymal transition (EMT) and circulating tumor cell (CTC) adhesion [3]. The pyrazolo[3,4-d]pyrimidin-4-one scaffold demonstrates potent activity against ALDH1A3-overexpressing models, with derivative MF-7 showing >50-fold selectivity for ALDH1A3 (IC₅₀ 85 nM) over ALDH1A1 (IC₅₀ 4.5 μM). In TNBC brain metastasis models, MF-7 reduces tumor initiation by 87% and prolongs survival by 40% in tumor-bearing mice [3].
Mechanistically, ALDH1A3 inhibition suppresses focal adhesion kinase (FAK) phosphorylation and disrupts CTC adhesion to brain endothelial cells—a critical step in BCBM formation. In vivo bioluminescence tracking confirms reduced brain metastatic burden by 92% following treatment, outperforming pan-ALDH inhibitors [3]. The structural advantage of the bis(hydroxymethyl) substitution enhances blood-brain barrier penetration compared to carboxylate-containing analogs, confirmed by 3.8-fold higher brain-to-plasma ratios in pharmacokinetic studies.
Table 3: Activity of Derivatives Against ALDH1A3-Overexpressing Models
Derivative | ALDH1A3 IC₅₀ (nM) | BCBM Reduction | Key Molecular Effect |
---|---|---|---|
MF-7 | 85 | 92% | FAK dephosphorylation, CTC adhesion blockade |
GA11 | 420 | 67% | Moderate EMT inhibition |
673A (pan-inhibitor) | 348 | 78% | Necroptosis induction |
DEAB | 5,800 | 32% | Weak ALDEFLUOR inhibition |
Structural Analysis
The 1,5-bis(hydroxymethyl) substitution on the pyrazolo[3,4-d]pyrimidin-4-one core enables unique interactions with ALDH isoforms:
This bifunctionalization mimics endogenous aldehydes, explaining the potent competitive inhibition. Unlike antifungal pyrazolo[3,4-d]pyrimidin-4-ones that target membrane integrity, the anticancer derivatives exert effects through metabolic reprogramming and stemness pathway disruption [5].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1